3-(3,3-Dimethylcyclohexyl)propanal
Description
3-(3,3-Dimethylcyclohexyl)propanal is a fragrance compound characterized by a cyclohexyl backbone substituted with two methyl groups at the 3-position and a propanal side chain. Aldehydes with cycloaliphatic substituents are known for their stability and ability to impart musky, woody, or erogenous odors, as seen in related esters and ketones .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-11(2)7-3-5-10(9-11)6-4-8-12/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
JPNPJEAEQCOXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CCC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)propanal typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, is subjected to Friedel-Crafts alkylation to introduce the dimethyl groups, forming 3,3-dimethylcyclohexane.
Side Chain Introduction: The 3,3-dimethylcyclohexane is then reacted with a suitable reagent, such as propanal, under controlled conditions to introduce the propanal side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: 3-(3,3-Dimethylcyclohexyl)propanoic acid.
Reduction: 3-(3,3-Dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)propanal involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The formyl group is highly reactive and can form covalent bonds with nucleophiles.
Pathways Involved: The compound can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other biologically active molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3-cyclohex-3-en-1-ylpropanal : Features a cyclohexene ring (unsaturated) instead of a saturated dimethylcyclohexyl group. The double bond may increase reactivity and alter odor due to conjugation .
- 1-(3,3-Dimethylcyclohexyl)-1-methylethyl (Acetoxy)acetate : An ester derivative with the same cyclohexyl substituent but an acetoxyacetate group. This substitution reduces volatility and enhances stability compared to aldehydes .
- 3,3-Dimethylcyclohexyl methyl ketone : A ketone analog; ketones are less reactive than aldehydes but can undergo microbial hydroxylation to enhance bioactivity .
- 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine : Substitution of the aldehyde with an amine group introduces basicity, shifting applications toward pharmaceuticals .
Functional Group Variations
- Aldehydes (e.g., 3-(3,3-Dimethylcyclohexyl)propanal) : High reactivity (prone to oxidation) but potent odor profiles.
- Esters (e.g., (Acetoxy)acetate derivative) : Improved stability and longer-lasting fragrance due to lower volatility .
- Ketones (e.g., 3,3-Dimethylcyclohexyl methyl ketone) : Moderate reactivity; hydroxylated metabolites show enhanced antimicrobial activity .
- Amines : Basic properties enable solubility in acidic formulations, suitable for drug design .
Physicochemical Properties
Research Findings
- Microbial Transformation : Hydroxylation of 3,3-dimethylcyclohexyl methyl ketone significantly improves antimicrobial efficacy, highlighting the impact of functional group modifications on bioactivity .
- Odor Profile: Esters with dimethylcyclohexyl substituents exhibit long-lasting musky notes, suggesting aldehydes may require stabilization (e.g., encapsulation) to mitigate oxidation while retaining fragrance intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
